Understanding the mechanism of non-enzymatic glycation inhibition by cinnamic acid: an in vitro interaction and molecular modelling study†
RSC Advances Pub Date: 2016-07-11 DOI: 10.1039/C6RA12321J
Abstract
Under hyperglycaemic conditions non-enzymatic glycation of proteins gives rise to advanced glycation end products (AGEs). The AGEs thus formed generate free radicals, which foster the development of diabetes and its associated complications. Inhibition of glycation is expected to play a role in controlling diabetes. Plant derived antioxidants like cinnamic acid (CA) are known for limiting AGE formation, however, the mechanism involved is poorly understood. Therefore, we aimed to investigate the possible mechanism of inhibition of AGEs formation by CA through various experimental approaches. Glycation of HSA was achieved by incubating the reaction mixture with glucose for 30 days at 37 °C. The protein samples were tested for levels of free lysine & thiol groups, carbonyl content and reactive oxygen species (ROS). Interaction between CA and HSA was also studied through various biophysical techniques. Thermodynamic studies showed a strong exothermic interaction between CA and HSA. The positive value of TΔS° and negative value of ΔH° indicates that the HSA–CA complex is mainly stabilized by a hydrophobic interaction and hydrogen bond. Further, molecular docking reveals that CA binds to HSA subdomain IIA (Sudlow's site I) with a binding energy of −7.0 kcal mol−1, nearly the same as obtained in isothermal titration calorimetry (ITC) and fluorescence spectroscopy. The results of various spectroscopic techniques along with molecular docking and examination of many biomarkers highlights the role of CA in preventing disease progression.
![Graphical abstract: Understanding the mechanism of non-enzymatic glycation inhibition by cinnamic acid: an in vitro interaction and molecular modelling study](http://scimg.chem960.com/usr/1/C6RA12321J.jpg)
Recommended Literature
- [1] A highly sensitive DNA sensor for attomolar detection of the BRCA1 gene: signal amplification with gold nanoparticle clusters
- [2] Front cover
- [3] A room temperature chemical route for large scale synthesis of sub-15 nm ultralong CuO nanowires with strong size effect and enhanced photocatalytic activity
- [4] Direct spectrofluorimetric determination of the free amino group of cephalexin in its lysine salt
- [5] Contents list
- [6] Superstructures of donor packing arrangements in a series of molecular charge transfer salts
- [7] In situ monitoring the role of citrate in chemical bath deposition of PbS thin films
- [8] Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts
- [9] Mesoporous material-based manipulation of the enzyme-like activity of CoFe2O4 nanoparticles†
- [10] Surface defect engineering of mesoporous Cu/ZnS nanocrystal-linked networks for improved visible-light photocatalytic hydrogen production†
![RSC Advances](https://scimg.chem960.com/usr/1/RA012008.jpg)
Journal Name:RSC Advances
Research Products
-
CAS no.: 10602-00-3
-
CAS no.: 114896-32-1
-
CAS no.: 12135-77-2